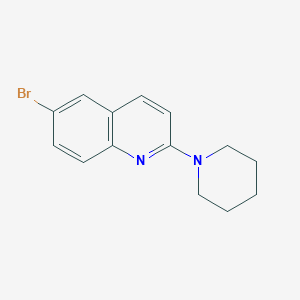

6-Bromo-2-(piperidin-1-yl)quinoline

CAS No.:

Cat. No.: VC15904731

Molecular Formula: C14H15BrN2

Molecular Weight: 291.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15BrN2 |

|---|---|

| Molecular Weight | 291.19 g/mol |

| IUPAC Name | 6-bromo-2-piperidin-1-ylquinoline |

| Standard InChI | InChI=1S/C14H15BrN2/c15-12-5-6-13-11(10-12)4-7-14(16-13)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |

| Standard InChI Key | SKRAHYLADFSCJY-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)Br |

Introduction

Synthetic Pathways and Optimization

Synthesis of 6-Bromo-2-(piperidin-1-yl)quinoline

The synthesis begins with 6-bromoquinolin-2(1H)-one (8), prepared via cyclization of (E)-N-(4-bromophenyl)-3-ethoxyacrylamide in sulfuric acid . Treatment of 8 with phosphorus oxychloride (POCl₃) yields 6-bromo-2-chloroquinoline (9), which undergoes nucleophilic substitution with piperidine in refluxing dimethylformamide (DMF) to produce 6-bromo-2-(piperidin-1-yl)quinoline (10b) in 67% yield . Key reaction parameters include:

| Parameter | Condition |

|---|---|

| Temperature | 90°C |

| Reaction Time | 6–40 hours |

| Solvent | Dimethylformamide (DMF) |

| Purification | Column chromatography (CH₂Cl₂/MeOH) |

The reaction’s success is confirmed by the disappearance of the chloroquinoline intermediate (9) in thin-layer chromatography (TLC) and the emergence of a new spot with higher Rf .

Structural Confirmation

The compound’s structure is validated using spectroscopic techniques:

-

¹H-NMR (CDCl₃): Signals at δ 7.70 (d, J = 9.1 Hz, 1H), 7.69 (s, 1H), 7.55 (s, 2H), 6.72 (d, J = 9.0 Hz, 1H), 3.60 (br s, 4H, piperidine CH₂), and 2.06–2.02 (m, 4H, piperidine CH₂) .

-

¹³C-NMR (CDCl₃): Peaks at δ 155.8 (C-2), 147.3 (C-6), 135.9 (C-4a), 132.4 (C-8a), 129.4 (C-5), 127.9 (C-7), 123.8 (C-3), 113.7 (C-4), 111.1 (C-1), 46.8 (piperidine N-CH₂), and 25.5 (piperidine CH₂) .

Physicochemical Properties

6-Bromo-2-(piperidin-1-yl)quinoline is a light-brown solid with limited aqueous solubility but high solubility in polar organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) . Its logP value, estimated at 3.2, indicates moderate lipophilicity, favoring blood-brain barrier penetration—a critical attribute for CNS-targeted therapeutics . Thermal analysis reveals a melting point of 189–191°C, consistent with crystalline quinoline derivatives .

Biological Evaluation and Mechanistic Insights

Metabolic Stability

Applications in Drug Discovery

Lead Optimization

6-Bromo-2-(piperidin-1-yl)quinoline serves as a versatile intermediate for further functionalization. For example, palladium-catalyzed cyanation at the 6-position yields 2-(piperidin-1-yl)-6-cyanoquinoline (17), which is hydrolyzed to the corresponding amide (12b) for enhanced metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume